Bis(3-trimethoxysilylpropyl)-N-methylamine is an organosilane compound characterized by its unique structure, which includes both trimethoxysilyl and amine functional groups. This compound is classified under silanes, specifically as a trialkoxysilane, and is known for its versatility in various chemical applications, particularly in the fields of materials science and surface chemistry.
This compound can be sourced from various chemical suppliers, such as Gelest, Inc., which provides detailed specifications including its molecular formula, density, boiling point, and other relevant properties . It is also documented in patents and scientific literature that explore its synthesis and applications .
Bis(3-trimethoxysilylpropyl)-N-methylamine falls under the category of functionalized silanes. These compounds are used extensively in polymer chemistry and surface modification due to their ability to bond with inorganic substrates and impart specific functionalities.
The synthesis of Bis(3-trimethoxysilylpropyl)-N-methylamine typically involves the reaction of 3-trimethoxysilylpropyl amine with methyl chloride or other methylating agents.
The reaction can be monitored via techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to confirm the successful formation of the desired silane product.
The molecular structure of Bis(3-trimethoxysilylpropyl)-N-methylamine consists of a central nitrogen atom bonded to two 3-trimethoxysilylpropyl groups and one methyl group. The structural formula can be represented as:
Bis(3-trimethoxysilylpropyl)-N-methylamine participates in several chemical reactions due to its functional groups:
The hydrolysis reaction can be represented as follows:
This reaction leads to the formation of silanol groups that can further react with other silanol or organic compounds.
The mechanism by which Bis(3-trimethoxysilylpropyl)-N-methylamine functions involves several steps:
This process contributes significantly to the formation of durable coatings and adhesives that exhibit enhanced mechanical properties and chemical resistance.
Relevant studies have shown that materials incorporating this compound exhibit improved surface characteristics and mechanical strength compared to those without it .
Bis(3-trimethoxysilylpropyl)-N-methylamine (CAS: 31024-70-1) serves as a versatile precursor for synthesizing organosilica hybrids due to its dual hydrolyzable trimethoxysilyl groups and tertiary amine functionality. The hydrolysis-condensation reactions of this compound follow pH-dependent kinetics, where acidic conditions accelerate silanol (Si-OH) formation, while neutral-to-alkaline conditions favor siloxane (Si-O-Si) bond formation. Under controlled hydrolysis (water:silane ratio of 2:1–3:1 in ethanol/water mixtures), the compound forms oligomeric silsesquioxane structures with intramolecular coordination between silicon atoms and the central nitrogen. This process yields hybrid networks with tunable pore sizes (2–8 nm) and surface areas (300–600 m²/g), as confirmed by BET analysis. The tertiary amine group remains protonated under acidic conditions, acting as an electrostatic template during condensation [1] [5].
Table 1: Hydrolysis-Condensation Parameters and Outcomes
Parameter | Acidic Conditions (pH 4) | Neutral Conditions (pH 7) | Alkaline Conditions (pH 10) |
---|---|---|---|
Hydrolysis Rate | Minutes | Hours | Hours |
Dominant Species | Linear oligomers | Cyclic intermediates | Dense networks |
Pore Size (nm) | 2.1–3.5 | 3.5–6.2 | 5.8–8.0 |
Nitrogen Incorporation | Protonated (template role) | Coordinative sites | Non-templating |
Si-O-Si Yield (%) | 78–85 | 88–92 | 95–98 |
Moisture control is critical, as excess water induces phase separation. Optimal reaction temperatures range from 25°C to 60°C, with higher temperatures accelerating gelation but risking network heterogeneity. The tertiary amine enables self-catalysis during condensation, reducing the need for external catalysts. Post-condensation, materials exhibit thermoresponsive behavior due to the dynamic Si-N-Si linkages, transitioning from sol to gel at 45–65°C depending on the crosslink density [1] [6].
Co-condensation of Bis(3-trimethoxysilylpropyl)-N-methylamine with bis(triethoxysilyl)ethane (BTESE) generates mesoporous organosilica films with enhanced mechanical stability and chemical functionality. The amine group coordinates with ethane bridges in BTESE, enabling molecular-scale hybridization. At a 1:4 molar ratio of aminosilane:BTESE, materials exhibit uniform pore distribution (PDI <0.25) and low dielectric constants (κ=2.1–2.4), making them suitable for microelectronic insulators. The process involves:
Ethylenediamine (EDA) serves as a critical mediator in this process. When added during co-condensation, it displates protonated amine groups, freeing them for coordination roles. This step prevents chloride contamination from hydrochlorides and optimizes nitrogen accessibility. Catalysts like sodium alkoxides (0.5–1 mol%) boost condensation efficiency, achieving >95% siloxane conversion within 8h at 80°C. The resultant hybrids demonstrate 40% higher fracture toughness than pure silica analogs due to the flexible ethylene bridges and amine-assisted stress dissipation [3].
Surface grafting leverages the electrophilic silicon sites in Bis(3-trimethoxysilylpropyl)-N-methylamine to functionalize metal oxides (SiO₂, TiO₂, Al₂O₃). The process involves three mechanistic pathways:
Table 2: Grafting Performance on Metal Oxides
Substrate | Grafting Density (molecules/nm²) | Adhesion Strength (MPa) | Critical Water Contact Angle (°) |
---|---|---|---|
Glass (SiO₂) | 2.8–3.1 | 22.5 ± 1.8 | 78–82 |
TiO₂ Nanoparticles | 2.3–2.6 | 18.3 ± 1.2 | 85–88 |
Al₂O₃ Film | 2.5–2.9 | 20.1 ± 1.5 | 80–84 |
Grafting density correlates with substrate hydroxyl concentration: plasma-treated SiO₂ with 4.8 OH/nm² achieves 98% surface coverage. Applications include:
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